Aluminum nitrate hydrate

説明

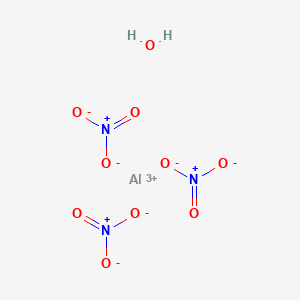

Aluminum nitrate hydrate is a white, water-soluble salt of aluminum and nitric acid. It is most commonly found as the crystalline hydrate, aluminum nitrate nonahydrate, with the chemical formula Al(NO₃)₃·9H₂O . This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.

Synthetic Routes and Reaction Conditions:

Reaction with Aluminum Hydroxide: this compound can be synthesized by reacting aluminum hydroxide with nitric acid.

Metathesis Reaction: Another method involves a metathesis reaction between aluminum sulfate and a nitrate salt such as barium nitrate.

Industrial Production Methods:

Reaction with Aluminum Chloride: Industrially, this compound can be prepared by reacting nitric acid with aluminum chloride.

Types of Reactions:

Oxidation: this compound acts as a strong oxidizing agent. It can oxidize various organic and inorganic compounds.

Thermal Decomposition: Upon heating, this compound decomposes to form aluminum oxide, nitrogen dioxide, and oxygen. [ 2\text{Al(NO}_3\text{)}_3 \rightarrow \text{Al}_2\text{O}_3 + 6\text{NO}_2 + 3\text{O}_2 ]

Common Reagents and Conditions:

Reducing Agents: this compound reacts violently with strong reducing agents such as alkali metals and hydrides.

Bases: It reacts with bases to form aluminum hydroxide and a nitrate salt. [ \text{Al(NO}_3\text{)}_3 + 3\text{NaOH} \rightarrow \text{Al(OH)}_3 + 3\text{NaNO}_3 ]

Major Products:

Aluminum Oxide: Formed during thermal decomposition.

Nitrogen Dioxide and Oxygen: Gaseous by-products of thermal decomposition.

作用機序

Target of Action

Aluminum nitrate hydrate is a white, water-soluble salt of aluminum and nitric acid, most commonly existing as the crystalline hydrate . It is a strong oxidizing agent and is used in various applications such as tanning leather, antiperspirants, corrosion inhibitors, extraction of uranium, petroleum refining, and as a nitrating agent .

Mode of Action

The mode of action of this compound is primarily through its strong oxidizing properties. As an oxidizing agent, it can accept electrons from other substances in a chemical reaction. This property is utilized in various industrial processes, such as the extraction of uranium and petroleum refining .

Result of Action

The result of the action of this compound can vary depending on its use. For example, in the extraction of uranium and petroleum refining, it can facilitate the extraction process by acting as an oxidizing agent . In the context of tanning leather, it can help to stabilize the collagen proteins in the leather, enhancing its durability and resistance to degradation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances. For example, this compound decomposes at 150 °C . Furthermore, its solubility in water increases with temperature, which can influence its action in aqueous environments .

科学的研究の応用

Aluminum nitrate hydrate has a wide range of applications in scientific research and industry:

Biology and Medicine: Utilized in the preparation of insulating papers and extraction of actinide elements.

類似化合物との比較

Gallium Nitrate Hydrate: Similar in structure and properties, used in similar applications.

Yttrium Nitrate Hydrate: Shares similar thermal decomposition behavior and applications.

Uniqueness:

Oxidizing Strength: Aluminum nitrate hydrate is known for its strong oxidizing properties, making it more effective in certain industrial applications compared to its counterparts.

Thermal Stability: It has a unique thermal decomposition pathway that leads to the formation of aluminum oxide, which is highly valued in material science.

特性

IUPAC Name |

aluminum;trinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCONUBOESKGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH2N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25838-59-9 | |

| Record name | Aluminium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Aluminum nitrate hydrate serves as a precursor for synthesizing aluminum oxide (Al₂O₃), a material prized for its diverse properties. For instance, it can be used to create thin films of aluminum oxide, which act as effective barriers against moisture and oxygen, crucial for protecting sensitive electronic components []. These films also find use as gate insulators in thin-film transistors []. Furthermore, this compound plays a crucial role in the synthesis of mullite, a ceramic material known for its excellent thermal and mechanical properties. Researchers have successfully synthesized mullite using this compound and rice husk silica, showcasing a sustainable approach to material synthesis [].

A: Yes, this compound is a valuable precursor in synthesizing nano-scale aluminum oxide (α-Al₂O₃) particles. One prominent method is the sol-gel technique. This method involves creating a solution of this compound, often with the addition of surfactants like sodium dodecylbenzenesulfonate or sodium bis-2ethylhexyl sulfosuccinate [, ]. These surfactants play a critical role in controlling particle size and preventing aggregation. The solution undergoes a gelation process, followed by drying and calcination at high temperatures (around 1200°C) to yield nano-scale α-Al₂O₃ particles with tailored properties [, ].

A: The method employed for synthesizing aluminum oxide significantly impacts the resulting material's properties. For example, using a combined thermal and deep ultraviolet (DUV) treatment on this compound solutions leads to aluminum oxide with different characteristics compared to conventional thermal processing alone []. The hybrid DUV and thermal method can result in altered film morphology, density, and electrical properties, making it suitable for specific applications like thin-film transistor fabrication [].

A: Absolutely. This compound acts as a precursor for synthesizing aluminum phosphate (AlPO₄), a material widely employed as a catalyst in various chemical reactions []. The choice of synthesis method, such as precipitation or alkoxide methods, can significantly impact the catalytic properties of the resulting AlPO₄. For instance, AlPO₄ synthesized via the alkoxide method, utilizing aluminum tri-i-propoxide as a starting material, exhibits crystallization at lower temperatures (973 K) compared to the precipitation method (1273 K) []. This difference in crystallization temperature can influence the catalyst's surface area, pore size distribution, and ultimately its catalytic activity and selectivity.

A: Yes, this compound is utilized in the synthesis of doped metal oxides, particularly for enhancing their properties. Researchers have successfully synthesized nitrogen-doped zinc oxide (ZnO) particles by thermally decomposing a mixture of zinc nitrate hexahydrate and ammonium salts []. This doping process, facilitated by the homogeneous molten salt environment, leads to enhanced nitrogen incorporation into the ZnO lattice []. Moreover, the addition of this compound to this mixture allows for the creation of Al- and N-co-doped ZnO particles, further increasing nitrogen doping efficiency []. These doped ZnO materials exhibit altered optical and electrical properties, making them attractive for applications in optoelectronics and photocatalysis.

ANone: this compound, being a strong oxidizer, requires careful handling. It is essential to store it away from flammable materials and to avoid contact with combustible substances. Personal protective equipment, including gloves and eye protection, should be worn when working with this compound. Consulting the material safety data sheet (MSDS) before handling this compound is crucial to ensure safe laboratory practices.

ANone: While this compound itself might not be acutely toxic to the environment, its improper disposal can have negative consequences. As a strong oxidizer, it can contribute to the depletion of oxygen in aquatic ecosystems if released in large quantities. Additionally, the nitrate ions present can lead to eutrophication, promoting excessive algae growth and harming aquatic life. Therefore, it's essential to dispose of this compound responsibly, following local regulations, and considering its potential environmental impact.

ANone: Computational chemistry plays a vital role in studying this compound. Techniques like density functional theory (DFT) can be employed to model its molecular structure, electronic properties, and interactions with other molecules. This information can help predict its behavior in various applications, such as its role as a precursor in material synthesis or its interaction with reactant molecules in catalytic processes. Molecular dynamics simulations can further provide insights into its behavior in solution and at interfaces, guiding the development of new materials and applications.

A: Yes, researchers have investigated the thermal decomposition mechanism of aluminum nitrate octahydrate []. These studies, often employing techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), aim to understand the stepwise decomposition pathway, identify intermediate products, and determine the temperatures at which these transformations occur. This information is crucial for optimizing the synthesis of aluminum oxide and other materials derived from this compound, ensuring controlled and efficient processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)

![N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040953.png)

![N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040954.png)

![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B3040955.png)

![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040957.png)

![Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040958.png)

![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)

![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)

![Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040966.png)

![Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040967.png)

![Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040968.png)

![3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040970.png)

![1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-one 1-ethyloxime](/img/structure/B3040971.png)